molecular formula C6H9I B13079667 1-Iodohex-3-yne

1-Iodohex-3-yne

Cat. No.: B13079667
M. Wt: 208.04 g/mol
InChI Key: BKZDYWLQNSCDLY-UHFFFAOYSA-N
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Description

1-Iodohex-3-yne is an organic compound with the molecular formula C₆H₉I It is an alkyne with an iodine atom attached to the first carbon of a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodohex-3-yne can be synthesized through several methods. One common approach involves the iodination of hex-3-yne. This can be achieved by reacting hex-3-yne with iodine in the presence of a catalyst such as copper(I) iodide. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne iodination can be applied. Industrial synthesis would likely involve large-scale iodination reactions with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions: 1-Iodohex-3-yne undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in reactions with sodium azide to form azidohex-3-yne.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihaloalkenes or haloalkenes, respectively.

    Cyclization Reactions: It can undergo cyclization reactions, particularly in the presence of transition metal catalysts, to form cyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide.

    Halogens and Hydrogen Halides: Bromine, hydrogen chloride.

    Catalysts: Copper(I) iodide, palladium catalysts.

Major Products:

    Azidohex-3-yne: Formed from substitution with sodium azide.

    Dihaloalkenes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.

    Cyclic Compounds: Formed from cyclization reactions.

Scientific Research Applications

1-Iodohex-3-yne has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science: It can be used in the preparation of functionalized materials with specific properties.

    Medicinal Chemistry:

    Chemical Biology: It can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of 1-Iodohex-3-yne in chemical reactions typically involves the activation of the triple bond and the iodine atom. The iodine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition and cyclization reactions. Transition metal catalysts often facilitate these processes by coordinating with the alkyne and promoting the desired transformations.

Comparison with Similar Compounds

    1-Bromohex-3-yne: Similar structure but with a bromine atom instead of iodine.

    1-Chlorohex-3-yne: Similar structure but with a chlorine atom instead of iodine.

    Hex-3-yne: The parent alkyne without any halogen substitution.

Uniqueness: 1-Iodohex-3-yne is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes it more reactive in certain substitution and addition reactions, providing distinct reactivity patterns and enabling the synthesis of unique derivatives.

Properties

Molecular Formula

C6H9I

Molecular Weight

208.04 g/mol

IUPAC Name

1-iodohex-3-yne

InChI

InChI=1S/C6H9I/c1-2-3-4-5-6-7/h2,5-6H2,1H3

InChI Key

BKZDYWLQNSCDLY-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCI

Origin of Product

United States

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